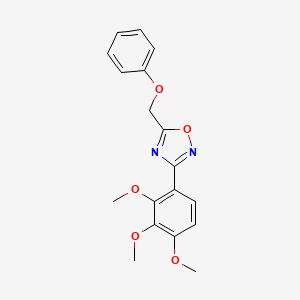![molecular formula C15H14FN3O2 B5320500 N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5320500.png)
N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide, commonly known as FAPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. FAPA is a potent inhibitor of several enzymes, including histone deacetylases (HDACs) and sirtuins, which play a crucial role in the regulation of gene expression.
Mecanismo De Acción
FAPA exerts its effects by inhibiting N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide and sirtuins. This compound are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Sirtuins are enzymes that regulate several cellular processes, including DNA repair, metabolism, and aging. FAPA inhibits both this compound and sirtuins, leading to the upregulation of several genes involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
FAPA has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. FAPA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. FAPA has been studied in animal models of neurodegenerative diseases and has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FAPA has several advantages for lab experiments. It is a potent inhibitor of N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide and sirtuins, making it a useful tool for studying gene expression and epigenetic regulation. FAPA has also been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, FAPA has some limitations, including its limited selectivity for this compound and sirtuins. FAPA also has a short half-life, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of FAPA. One area of research is the development of more selective HDAC and sirtuin inhibitors. Another area of research is the study of FAPA in combination with other drugs for the treatment of cancer and neurodegenerative diseases. FAPA has also been studied in animal models of diabetes and obesity, and future studies may investigate its potential in these areas. Overall, FAPA has significant potential for the development of novel therapeutics for several diseases.
Métodos De Síntesis
The synthesis of FAPA involves the reaction of 3-fluoroaniline with 3-nitrobenzoyl chloride to obtain 3-[(3-fluorophenyl)amino]-3-oxopropanoic acid. This intermediate is then reacted with 4-aminobenzamide to obtain FAPA. The synthesis of FAPA has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
FAPA has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and induce apoptosis in several cancer cell lines. FAPA has also been shown to have anti-inflammatory and neuroprotective effects. FAPA has been studied in animal models of Alzheimer's disease and has been shown to improve cognitive function.
Propiedades
IUPAC Name |
N-[3-[(3-fluorophenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-10(20)17-13-6-3-7-14(9-13)19-15(21)18-12-5-2-4-11(16)8-12/h2-9H,1H3,(H,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIPNLPSOATVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4,4-difluoropiperidin-1-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5320428.png)
![2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5320430.png)
![1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B5320452.png)
![1-(3-chloro-4-methylphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5320457.png)

amine hydrochloride](/img/structure/B5320481.png)
![2-{[5-(5-methyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5320491.png)
![7-(2,4-dichlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5320504.png)

![2-(4-fluorophenyl)-N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}acetamide](/img/structure/B5320513.png)
![2-[2-(2,4-dichlorophenoxy)ethylidene]-1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)indoline](/img/structure/B5320519.png)
![1-ethyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5320523.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5320524.png)
![5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5320530.png)